molecular formula C14H24O2S2Sn2 B14090771 (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)

(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)

Katalognummer: B14090771
Molekulargewicht: 525.9 g/mol
InChI-Schlüssel: UTUIUWNXQMSECA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane): is a chemical compound with the molecular formula C14H24O2S2Sn2 and a molecular weight of 525.89 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with dimethoxy groups and trimethylstannane units. It is primarily used as an additive in laboratory and chemical research processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3,6-dimethoxythieno[3,2-b]thiophene with trimethyltin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves scaling up the laboratory synthesis methods while ensuring the purity and stability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of various organic and organometallic compounds. It is also employed in the development of new materials with unique electronic and optical properties .

Biology and Medicine:

Industry: In the industrial sector, (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it suitable for applications in optoelectronics and energy storage .

Wirkmechanismus

The mechanism of action of (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) involves its interaction with various molecular targets and pathways. The compound’s trimethylstannane groups can participate in coordination chemistry, forming complexes with metal ions. Additionally, the thieno[3,2-b]thiophene core can engage in π-π interactions, influencing the electronic properties of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) is unique due to its combination of dimethoxy and trimethylstannane groups, which impart specific reactivity and properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C14H24O2S2Sn2

Molekulargewicht

525.9 g/mol

IUPAC-Name

(3,6-dimethoxy-5-trimethylstannylthieno[3,2-b]thiophen-2-yl)-trimethylstannane

InChI

InChI=1S/C8H6O2S2.6CH3.2Sn/c1-9-5-3-11-8-6(10-2)4-12-7(5)8;;;;;;;;/h1-2H3;6*1H3;;

InChI-Schlüssel

UTUIUWNXQMSECA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(SC2=C1SC(=C2OC)[Sn](C)(C)C)[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.